Cesium carbonate

描述

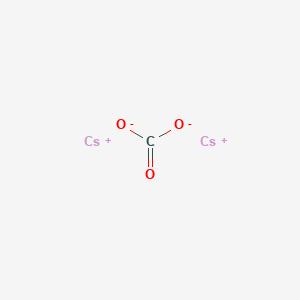

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

534-17-8 |

|---|---|

分子式 |

CH2CsO3 |

分子量 |

194.930 g/mol |

IUPAC 名称 |

dicesium;carbonate |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |

InChI 键 |

UHKPOGGUWJGGID-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Cs+].[Cs+] |

规范 SMILES |

C(=O)(O)O.[Cs] |

其他CAS编号 |

29703-01-3 534-17-8 |

物理描述 |

DryPowder, WetSolid |

Pictograms |

Corrosive; Irritant; Health Hazard |

相关CAS编号 |

29703-01-3 |

同义词 |

Carbonic Acid Dicesium Salt; Cesium Carbonate (Cs2CO3); Cesium Carbonate; Dicesium Carbonate; |

产品来源 |

United States |

Synthetic Methodologies for Cesium Carbonate Production

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward conversion of a cesium-containing starting material to cesium carbonate.

Carbon Dioxide-Mediated Formation from Cesium Hydroxide (B78521)

A primary industrial method for producing this compound is through the reaction of cesium hydroxide (CsOH) with carbon dioxide (CO₂). wikipedia.orgaskfilo.comchemicalbook.com This process is a classic acid-base reaction where the acidic gas, carbon dioxide, is bubbled through an aqueous solution of the strong base, cesium hydroxide. wikipedia.org The reaction proceeds to form this compound and water, with the this compound precipitating out of the solution. wikipedia.org

The chemical equation for this reaction is:

2CsOH (aq) + CO₂ (g) → Cs₂CO₃ (s) + H₂O (l) askfilo.com

Table 1: Reaction Parameters for Carbon Dioxide-Mediated Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Cesium Hydroxide (CsOH), Carbon Dioxide (CO₂) | wikipedia.orgaskfilo.com |

| Solvent | Water | wikipedia.org |

| Carbonization Pressure | 0.2 MPa | chemicalbook.com |

| Carbonization Time | 1 hour | chemicalbook.com |

| Final Product Purity | 99.99% | chemicalbook.com |

| Overall Process Yield | 94.59% | chemicalbook.com |

Precursor Conversion Pathways

This compound can also be synthesized by converting other cesium salts through various chemical reactions.

Thermal Decomposition of Cesium Oxalate (B1200264)

Another established method for synthesizing this compound is the thermal decomposition of cesium oxalate (Cs₂C₂O₄). askfilo.comaskfilo.com This process involves heating the solid cesium oxalate, which causes it to decompose into solid this compound and carbon monoxide gas. askfilo.compatsnap.com

The balanced chemical equation for this decomposition is:

Cs₂C₂O₄ (s) → Cs₂CO₃ (s) + CO (g) askfilo.compatsnap.com

This reaction is typically carried out by roasting or calcining the cesium oxalate precursor. chemicalbook.com While detailed academic studies specifying the optimal temperature and yield for this specific transformation are not abundant, the general principle is well-established. Stoichiometric problems in educational contexts use temperatures around 300°C for this decomposition to proceed. askfilo.comaskfilo.com It is noteworthy that this compound itself begins to decompose at approximately 610°C, which provides a theoretical upper limit for the temperature of this process. chemicalbook.comsamaterials.com

Table 2: Reaction Parameters for Thermal Decomposition of Cesium Oxalate

| Parameter | Value | Reference |

|---|---|---|

| Precursor | Cesium Oxalate (Cs₂C₂O₄) | askfilo.com |

| Products | This compound (Cs₂CO₃), Carbon Monoxide (CO) | askfilo.com |

| Reaction Type | Thermal Decomposition | askfilo.comaskfilo.com |

| Reported Reaction Temperature | ~300°C | askfilo.comaskfilo.com |

Metathesis Reactions with Alkali Carbonates (e.g., Cesium Chloride with Sodium Carbonate)

This compound can be prepared via a metathesis, or double displacement, reaction. A common example involves the reaction between cesium chloride (CsCl) and sodium carbonate (Na₂CO₃). samaterials.com In this reaction, the ions exchange to form this compound and sodium chloride (NaCl).

The chemical equation is as follows:

2CsCl + Na₂CO₃ → Cs₂CO₃ + 2NaCl samaterials.com

A significant challenge in this method is the separation of the desired this compound from the sodium chloride byproduct. Both salts are highly soluble in water, making simple separation by precipitation from an aqueous solution difficult. sciencemadness.org However, the difference in solubility in certain organic solvents provides a viable purification pathway. This compound is notably soluble in ethanol, whereas sodium chloride is only sparingly soluble. wikipedia.orgsciencemadness.org

This allows for a process where the reaction can be carried out, and the resulting mixture is then treated with ethanol. The this compound dissolves in the ethanol, while the sodium chloride remains as a solid precipitate and can be removed by filtration. sciencemadness.org The this compound can then be recovered from the ethanolic solution by evaporation of the solvent.

Table 3: Reaction and Purification Parameters for Metathesis Reaction

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Cesium Chloride (CsCl), Sodium Carbonate (Na₂CO₃) | samaterials.com |

| Products | This compound (Cs₂CO₃), Sodium Chloride (NaCl) | samaterials.com |

| Purification Solvent | Ethanol | wikipedia.orgsciencemadness.org |

| Solubility of Cs₂CO₃ in Ethanol | 110 g/L | wikipedia.org |

| Separation Principle | Differential solubility of products in ethanol | sciencemadness.org |

Cesium Carbonate in Catalysis and Organic Synthesis

Fundamental Mechanistic Insights into Cesium Carbonate Catalysis

The efficacy of this compound in accelerating organic reactions and improving product yields often surpasses that of other common inorganic bases like potassium carbonate or sodium carbonate. compunetics.netsioc-journal.cn This enhanced performance is attributed to a combination of factors rooted in the distinct physicochemical properties of the cesium ion.

The "Cesium Effect" refers to the observation that cesium salts, particularly this compound, can significantly accelerate certain catalytic reactions, an effect that cannot be explained solely by factors like basicity or simple ligand exchange. sciencedaily.comemory.edu This phenomenon stems from the unique characteristics of the cesium cation: a large ionic radius, low charge density, and high polarizability. inno-chem.com.cnarkat-usa.org These properties lead to weaker interactions between the cesium cation and the carbonate anion, resulting in a more "naked" and reactive anion. Furthermore, cesium salts often exhibit superior solubility in organic solvents compared to their potassium and sodium counterparts, which increases the availability and reactivity of the base in the reaction medium. inno-chem.com.cnquora.com

Research has shown that while the traditional roles of this compound include acting as a proton scavenger, its impact on reaction acceleration goes beyond this function. sciencedaily.comemory.edu The specific interactions of the cesium ion within the catalytic cycle are critical to understanding its pronounced effect on reaction rates and efficiency. compunetics.net In many palladium-catalyzed reactions, the choice of a cesium base over other alkali metal bases leads to higher yields, milder reaction conditions, and shorter reaction times. inno-chem.com.cn

A quantitative comparison of cesium and potassium bases in the Buchwald-Hartwig amination reaction highlights the magnitude of the Cesium Effect. Under identical conditions, cesium bases consistently outperform their potassium counterparts.

| Solvent | Base | Rate Constant (k₁) / M²s⁻¹ | Yield Comparison |

|---|---|---|---|

| DMF | Cs₂CO₃ | 0.1076 | 4x greater than K₂CO₃ |

| K₂CO₃ | 0.1037 | - | |

| Cs₃PO₄ | 0.1009 | 6x greater than K₃PO₄ | |

| K₃PO₄ | 0.0159 | - | |

| Toluene | Cs₂CO₃ | 0.0386 | - |

| K₂CO₃ | 0.1001 | - | |

| Cs₃PO₄ | 0.1450 | - | |

| K₃PO₄ | 0.0049 | - |

The cesium ion actively participates in the catalytic cycle by stabilizing intermediates and transition states, thereby lowering activation energy barriers. whiterose.ac.uk Its influence is multifaceted, involving coordination chemistry and the formation of reactive molecular aggregates.

While the carbonate ion acts as a Brønsted-Lowry base, the cesium cation can function as a Lewis acid, accepting electron pairs from other species in the reaction mixture. nih.govwikipedia.org This Lewis acidic character allows the Cs⁺ ion to coordinate with reaction intermediates. In computational studies of reactions involving ketoesters, the cesium-coordinated species was found to selectively favor an attack on the ester carbon, leading to a pyridone derivative. nih.gov In contrast, sodium ion coordination favored an attack on the ketone carbon, yielding a pyridine product. nih.gov This chemodivergence highlights the critical role of the metal cation's coordination in directing the reaction pathway. nih.gov The interaction between the "soft" cesium cation and other "soft" atoms (like iodide) or its chelation with substrates can stabilize transition states, providing a less energetic pathway for the reaction to proceed. whiterose.ac.uk

Role of Cesium Ion in Reaction Intermediates and Activation

Carbon-Carbon Bond Forming Reactions

This compound is a base of choice for numerous palladium-catalyzed carbon-carbon bond-forming reactions, which are fundamental transformations in modern organic synthesis.

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, this compound plays a crucial role as a base to facilitate key steps in the catalytic cycle. wikipedia.org

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound is frequently the optimal base, particularly for reactions involving aryl iodides or bromides. quora.comwhiterose.ac.uk Its primary role is to act as a base to activate the boronic acid for the critical transmetallation step with the palladium complex. quora.com The superior performance of this compound is also linked to its higher solubility in many organic solvents compared to other alkali carbonates, ensuring its availability in the reaction phase. quora.com

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | Ba(OH)₂ | 2 |

| 2 | K₃PO₄ | 52 |

| 3 | Na₂CO₃ | 15 |

| 4 | Cs₂CO₃ | 74 |

Heck Reaction: This reaction couples an unsaturated halide with an alkene. wikipedia.org The base is required to neutralize the hydrogen halide produced during the reaction and to regenerate the active Pd(0) catalyst. wikipedia.org this compound has been shown to be exceptionally effective in specific Heck reactions, dramatically improving yields where other bases fail. For instance, in a tandem Heck-C-H trifluoroethylation, this compound provided a significantly higher yield compared to sodium or potassium carbonate. whiterose.ac.uk This is attributed to the ability of the cesium cation to stabilize the transition state in the reductive elimination step. whiterose.ac.uk

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | Na₂CO₃ | 4 |

| 2 | K₂CO₃ | 5 |

| 3 | Cs(OPiv)₂ | 26 |

| 4 | Cs₂CO₃ | 59 |

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While amine bases are traditionally used, this compound has found application as the base, particularly in copper-free Sonogashira protocols. libretexts.orgrsc.org In these systems, bulky, electron-rich phosphine ligands are often used in conjunction with a palladium catalyst and this compound to achieve high yields. rsc.org

Condensation Reactions

This compound is an effective catalyst in various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org this compound has been shown to catalyze Knoevenagel reactions, with its catalytic activity being correlated with its alkalinity. oup.com In the condensation of malononitrile with benzaldehyde, this compound can facilitate the formation of benzylidenemalononitrile. oup.com

This compound has also been utilized as an efficient catalyst for the synthesis of complex heterocyclic compounds through multi-component condensation reactions. For example, it has been used in the synthesis of polyhydroquinolines from the one-pot, four-component reaction of an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate (B1210297). This methodology has been developed using this compound as a recyclable catalyst under visible light irradiation. Similarly, this compound has been employed in the synthesis of dihydropyranopyrroles.

| Reaction | Reactants | Catalyst/Base | Product |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | This compound | α,β-unsaturated compound |

| Polyhydroquinoline Synthesis | Aromatic Aldehyde + Dimedone + Ethyl Acetoacetate + Ammonium Acetate | This compound | Polyhydroquinoline derivative |

Cyclization Reactions

This compound is a valuable reagent in promoting cyclization reactions, which are crucial for the synthesis of cyclic and heterocyclic compounds.

This compound is particularly useful in promoting intramolecular cyclization reactions to create heterocyclic and macrocyclic structures. It has been used in the synthesis of 2-substituted benzo[b]furans through the intramolecular cyclization of 2-ynylphenols. This transition-metal-free, base-catalyzed approach offers an efficient and facile route to these important heterocyclic motifs.

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of molecules with diverse functionalities and biological activities. This compound has proven to be a valuable reagent in these reactions, facilitating the formation of C-N, C-O, and C-S bonds through various alkylation processes.

Alkylation Processes

Alkylation reactions are fundamental transformations for introducing alkyl groups into molecules. This compound's properties, such as its high solubility in organic solvents compared to other inorganic carbonates like potassium and sodium carbonate, and the "cesium effect," contribute to its efficacy as a base in these reactions. organic-chemistry.orgwikipedia.org

This compound is widely employed to facilitate the N-alkylation of various nitrogen-containing compounds, including amines, sulfonamides, β-lactams, indoles, and aromatic cyclic imides. wikipedia.orgmdma.ch Research in this area is often driven by the synthesis of compounds with potential biological activity. wikipedia.org

A notable application of this compound is in the mono-N-alkylation of primary amines. The use of cesium bases can promote the alkylation of primary amines while suppressing the overalkylation of the resulting secondary amines, leading to high chemoselectivity. mdma.ch This method is efficient for preparing secondary amines from various amines and alkylating agents like alkyl bromides and sulfonates. mdma.ch

In the realm of heterocyclic chemistry, this compound has been effectively used for the N-alkylation of aromatic cyclic imides. An efficient and simple method involves using this compound as the base in anhydrous N,N-dimethylformamide (DMF). organic-chemistry.org The use of microwave irradiation in conjunction with this compound significantly accelerates these reactions, reducing reaction times from hours to minutes and improving yields. organic-chemistry.org This method is compatible with base-labile functional groups, minimizing the formation of byproducts. organic-chemistry.org The high basicity and solubility of this compound in organic solvents are key to its success in these selective alkylations. organic-chemistry.org

| Substrate | Alkylating Agent | Solvent | Conditions | Yield (%) | Reference |

| Phthalimide | Benzyl bromide | DMF | Microwave, 70°C, 2 min | 98 | organic-chemistry.org |

| 4-Nitrophthalimide | Ethyl bromoacetate | DMF | Microwave, 70°C, 3 min | 95 | organic-chemistry.org |

| Naphthalimide | Benzyl bromide | DMF | Microwave, 70°C, 2 min | 99 | organic-chemistry.org |

The O-alkylation of alcohols and phenols to form ethers is another critical transformation where this compound excels as a base. It facilitates the reaction between various phenols and alkyl halides in solvents like acetonitrile at elevated temperatures. mdma.ch The high solubility of this compound in organic solvents and the formation of a loose ion-pair with the phenoxide contribute to high yields in non-aqueous systems. mdma.ch

Studies have shown that this compound is more effective than other bases like potassium carbonate for the formation of phenyl ethers. mdma.ch For instance, the methylation of 4-nitrophenol with methyl iodide using this compound in acetonitrile gives a significantly higher yield compared to using potassium carbonate in acetone. mdma.ch This methodology has been successfully applied to a range of substituted phenols and alkylating agents, including allyl bromide and benzyl bromide, consistently providing high yields of the corresponding ethers. mdma.ch

In more complex systems, such as the functionalization of 4,6-diphenylpyrimidin-2(1H)-ones, this compound has been shown to provide high regioselectivity for O-alkylation. nih.gov The choice of base and solvent is crucial in determining the outcome of the reaction, with the Cs₂CO₃/DMF system favoring the formation of the O-alkylated product at room temperature. nih.gov

| Phenol | Alkylating Agent | Base/Solvent | Yield (%) | Reference |

| 4-Nitrophenol | Methyl iodide | Cs₂CO₃/CH₃CN | 98 | mdma.ch |

| 4-Nitrophenol | Methyl iodide | K₂CO₃/Acetone | 75 | mdma.ch |

| Phenol | Allyl bromide | Cs₂CO₃/CH₃CN | 95 | mdma.ch |

| Phenol | Benzyl bromide | Cs₂CO₃/CH₃CN | 96 | mdma.ch |

This compound is also a highly effective base for the S-alkylation of thiols to produce thioethers (sulfides). researchgate.net A mild and convenient method for this transformation involves the use of this compound in DMF, often with the addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). researchgate.net This system allows for the efficient S-alkylation of a variety of alkyl and aryl thiols, affording structurally diverse sulfides in high yields. researchgate.net

A key advantage of this method is its chemoselectivity. Unprotected mercaptoalcohols and thioamines react exclusively at the sulfur atom, leaving the hydroxyl and amino groups intact. researchgate.net This high degree of selectivity is valuable in the synthesis of complex molecules where protection and deprotection steps can be avoided. The reaction conditions are generally mild, making this a practical approach for S-alkylation. researchgate.net

Cyclization Reactions

Beyond simple alkylations, this compound plays a crucial role in promoting more complex transformations such as cyclization reactions, which are fundamental for the synthesis of cyclic and heterocyclic frameworks.

This compound is utilized in intermolecular cyclization reactions to construct various ring systems. researchgate.net It can act as a base to facilitate cascade reactions that lead to the formation of complex polycyclic structures. For example, it has been used in reactions involving the synthesis of dihydropyrrolizino[3,2-b]indol-10-ones through a cascade reaction where DMF serves as a reactant. eurekaselect.com

The synthesis of heterocyclic compounds is an area where this compound has found extensive application. eurekaselect.com It serves as an efficient catalyst for multicomponent reactions to produce complex heterocyclic structures. For instance, this compound has been used as a heterogeneous catalyst for the one-pot, four-component synthesis of polyhydroquinoline derivatives. This reaction, involving an aryl aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate, proceeds efficiently under visible light irradiation in the presence of a phase-transfer catalyst.

This compound's utility extends to the synthesis of other heterocyclic systems. It has been employed in the synthesis of 3,4-dihydropyrano[c]chromene derivatives through a three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. chemijournal.com This method is noted for its high yields, short reaction times, and the recyclability of the catalyst. chemijournal.com Furthermore, this compound has been shown to mediate the cyclization of 1-(2-bromoaryl)-benzimidazoles with selenium to furnish benzo[d]imidazo[2,1-b]benzoselenoazoles. eurekaselect.com The "cesium effect" has been observed to influence the chemoselectivity in the synthesis of pyridones from β-ketoesters and 1,2,3-triazine (B1214393) 1-oxides, where this compound favors the formation of the pyridone over the pyridine scaffold, a selectivity not observed with other alkali metal carbonates. nih.gov

| Heterocycle | Reactants | Catalyst System | Key Features | Reference |

| Polyhydroquinolines | Aryl aldehyde, dimedone, ethyl acetoacetate, ammonium acetate | Cs₂CO₃, TBAB, visible light | One-pot, four-component, heterogeneous catalysis | |

| 3,4-Dihydropyrano[c]chromenes | Aromatic aldehyde, malononitrile, 4-hydroxycoumarin | Cs₂CO₃, visible light | High yields, short reaction time, recyclable catalyst | chemijournal.com |

| Benzo[d]imidazo[2,1-b]benzoselenoazoles | 1-(2-bromoaryl)-benzimidazoles, Selenium | Cs₂CO₃ | Mediated cyclization | eurekaselect.com |

| Pyridones | β-ketoesters, 1,2,3-triazine 1-oxides | Cs₂CO₃ | High chemoselectivity for pyridone formation | nih.gov |

Carbon-Hydrogen (C-H) Functionalization Strategies

This compound has gained significant attention for its utility in Carbon-Hydrogen (C-H) functionalization, a field focused on the direct conversion of C-H bonds into new functional groups like C-C, C-O, and C-N bonds. benthamdirect.comeurekaselect.comresearchgate.netmt.com This approach is highly valued in organic synthesis because it allows for the transformation of simple, inexpensive hydrocarbon feedstocks into more complex and valuable molecules with greater atom economy. mt.com

The role of this compound in these strategies is often as a mild inorganic base. benthamdirect.comeurekaselect.com It facilitates reactions that might otherwise require harsher conditions, which is beneficial for the synthesis of molecules with sensitive functional groups. mt.cominno-chem.com.cn For instance, this compound is employed in sequential reactions, such as the one-pot synthesis of 4-(imidazol-1-yl)indole derivatives, where it mediates a conjugate addition/aromatization cascade. researchgate.net It has also been used in the C-H functionalization of perhalogenated 12-vertex carborane anions. nih.govresearchgate.net

In some systems, this compound is used in conjunction with transition metal catalysts. For example, in a photo/palladium synergistic catalytic system, this compound acts as the base for the tandem asymmetric carboxylation and in situ esterification of heteroaromatic C-H bonds with carbon dioxide. alfa-chemistry.com The development of these methods aims for more sustainable chemical synthesis by enabling reactions under milder conditions. mt.com

Heteroatom-Heteroatom Bond Formation

Beyond C-H functionalization, this compound is also a practical component in reactions designed to form bonds between two heteroatoms. benthamdirect.comeurekaselect.comresearchgate.net This is a crucial transformation for synthesizing a wide range of organic compounds.

A specific example of this is the this compound-catalyzed aerobic oxidative cross-dehydrogenative coupling between thiols and phosphonates to create a dithiophosphate P-S bond. acs.org This reaction system is notable for its use of molecular oxygen as a green and ideal oxidant, avoiding the need for stoichiometric oxidants that can readily oxidize the starting P-H and S-H bonds. acs.org The process operates under mild conditions and demonstrates good tolerance for various functional groups. acs.org In this system, this compound was found to be a more effective base than other alkali-metal carbonates like lithium carbonate, sodium carbonate, or potassium carbonate. acs.org Control experiments showed that the reaction does not proceed in the absence of Cs2CO3 and does not appear to involve a radical pathway. acs.org

Table 1: Effect of Different Bases on P-S Cross-Coupling Reaction

| Base | Yield of Product 3a (%) |

|---|---|

| Cs₂CO₃ | 95 |

| Li₂CO₃ | No reactivity |

| Na₂CO₃ | No reactivity |

| K₂CO₃ | 59 |

Data sourced from a study on Cs₂CO₃-catalyzed aerobic oxidative cross-dehydrogenative coupling. acs.org

Amidation and Peptide Coupling

This compound plays a significant role in the formation of amide bonds, a cornerstone of peptide and protein chemistry.

Direct Amidation of Unactivated Esters with Amino Alcohols

A noteworthy application of this compound is in promoting the direct amidation of unactivated esters (such as primary alkyl and benzyl esters) with amino alcohols. nih.govacs.orgchemicalbook.comnih.gov This method is particularly advantageous as it proceeds without the need for transition-metal catalysts or conventional coupling reagents. nih.govacs.orgchemicalbook.com The reaction occurs under mild, room temperature conditions and can produce yields of up to 90%. nih.govacs.orgnih.govacs.org

A key feature of this methodology is its compatibility with peptide synthesis, as it exhibits no racemization for most naturally occurring amino acid substrates. nih.govacs.orgchemicalbook.comnih.gov The presence of a hydroxyl group on the amine nucleophile is critical for the reaction's success. nih.govchemicalbook.comnih.gov The proposed mechanism involves an initial transesterification between the ester and the amino alcohol, followed by a proximity-driven, intramolecular O-to-N acyl transfer to form the final amide product. nih.govacs.org The practicality of this approach has been demonstrated in the synthesis of serine-containing oligopeptides and biologically active nicotinamide derivatives. nih.govacs.orgchemicalbook.comnih.gov

Table 2: this compound-Promoted Amidation Yields

| Ester Substrate | Amino Alcohol Substrate | Yield (%) |

|---|---|---|

| Glycine methyl ester | Serine derivative | up to 90% |

| Methyl nicotinate derivative | L-prolinol | 43% |

Selected data from research on direct amidation of unactivated esters. nih.gov

Enhancement of Peptide Bond Formation

This compound is also employed to enhance the yield and selectivity of peptide bond formation in various contexts. samaterials.comketonepharma.com In one method, it facilitates the reaction between amino thioacids and 2,4-dinitrobenzenesulfonamides at room temperature to form peptide bonds. acs.orgnih.gov

Furthermore, this compound is a key reagent in the solvent-free mechanosynthesis of oligopeptides via ball milling. researchgate.net In this process, it not only functions as a base but also actively participates in the activation of substrates and intermediates during the coupling of peptide segments. researchgate.net In copper-mediated C-N coupling reactions, this compound serves as the base to synthesize peptides containing challenging dehydroamino acids, a protocol applied in the total synthesis of natural products like Yaku'amide A. beilstein-journals.org

Transesterification of Beta-Ketoesters

The transesterification of β-ketoesters is a valuable transformation in organic synthesis, used in the production of pharmaceuticals and biodiesel. nih.govrsc.orgresearchgate.net this compound has been identified as an effective catalyst for this reaction, capable of functioning under conventional heating, as well as under microwave and ultrasonic conditions. nih.gov

The use of this compound as a catalyst can lead to reduced reaction times and temperatures, resulting in enhanced product yields. researchgate.net It is considered a cost-effective, easily manageable, and accessible catalyst for this purpose. researchgate.net The likely reaction mechanism involves the Brønsted base facilitating the generation of an enolate intermediate. nih.gov An alternative pathway suggests that the this compound deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the β-ketoester. nih.gov Research has shown that less sterically hindered primary alcohols react faster and give higher yields compared to secondary or tertiary alcohols. nih.gov

Table 3: Comparison of Conditions for Transesterification of Ethyl Acetoacetate with 1-Butanol

| Catalyst | Condition | Time | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | Conventional | 1 hr | 70 |

| Cs₂CO₃ | Ultrasonic | 0.1 hr | 75 |

| MnSO₄ | Conventional | 2.15 hr | 60 |

| MnCO₃ | Conventional | 2.15 hr | 60 |

Data adapted from a comparative study on catalysts for β-ketoester transesterification. nih.gov

Chalcogenation Reactions

This compound exhibits a unique catalytic ability in α-phenylchalcogenation reactions of carbonyl compounds. researchgate.net Specifically, it catalyzes the reaction of carbonyl compounds with diphenyl diselenide to produce α-phenylseleno carbonyl compounds and with diphenyl disulfide to yield α-phenylthiolated products. researchgate.net These reactions are typically conducted under air at 100 °C and result in moderate to good yields of the desired chalcogenated compounds. researchgate.net

Alpha-Phenylchalcogenation of Carbonyl Compounds

This compound has demonstrated a distinct catalytic capability in the α-phenylchalcogenation of carbonyl compounds. nih.govnih.gov This process involves the reaction of carbonyl compounds with diphenyl dichalcogenides, such as diphenyl diselenide and diphenyl disulfide, to yield α-phenylchalcogenocarbonyl compounds. nih.govresearchgate.net The reaction proceeds efficiently in the presence of a this compound catalyst, providing moderate to good yields of the corresponding α-phenylseleno and α-phenylthio carbonyl compounds. nih.govnih.govsemanticscholar.org

The synthetic utility of these products is significant; for instance, α-phenylseleno aldehydes and ketones are valuable precursors for α,β-unsaturated carbonyl compounds via selenoxide elimination reactions. researchgate.net The process is typically conducted by stirring a solution of the diphenyl dichalcogenide, the carbonyl compound, and this compound in a solvent like DMA at 100°C under air. nih.gov

Research has shown that this compound effectively catalyzes the α-phenylthiolation of various ketones. For example, the reaction of 5-nonanone with diphenyl disulfide in the presence of this compound yielded 4-phenylthio-5-nonanone. researchgate.net Similarly, α-phenylselenation of various acetophenone derivatives has been successfully achieved using this catalytic system. researchgate.net

Table 1: this compound-Catalyzed α-Phenylselenation of Carbonyl Compounds with Diphenyl Diselenide

| Entry | Carbonyl Compound | Product | Yield (mmol) |

|---|---|---|---|

| 1 | Acetophenone | α-Phenylselenoacetophenone | 0.60 |

| 2 | Propiophenone | 2-Phenylselenopropiophenone | 0.51 |

| 3 | 4'-Methylacetophenone | α-Phenylseleno-4'-methylacetophenone | 0.54 |

| 4 | 4'-Methoxyacetophenone | α-Phenylseleno-4'-methoxyacetophenone | 0.48 |

| 5 | 4'-Chloroacetophenone | α-Phenylseleno-4'-chloroacetophenone | 0.56 |

Data sourced from a study on this compound-Catalyzed α-Phenylchalcogenation. researchgate.net Reaction conditions involved PhSeSePh (0.30 mmol), carbonyl compound (3.00 mmol), Cs₂CO₃ (0.05 mmol), and DMA (2.5 mL) under air at 100 °C for 5 h. researchgate.net

Oxidative Cross-Dehydrogenative Thiolation of Phosphonothioates

A notable application of this compound is in catalyzing the aerobic oxidative cross-dehydrogenative coupling (CDC) between thiols and phosphonothioates. nih.govacs.org This method facilitates the formation of a P-S bond for the synthesis of dithiophosphates under mild, transition-metal-free conditions, utilizing air as a green oxidant. acs.orgacs.org The reaction successfully couples not only aryl thiols but also alkyl thiols with phosphonothioates, producing the corresponding phosphorodithioates in good to excellent yields. acs.org

The optimization of reaction conditions identified that using 10 mol% of this compound in acetonitrile at 30°C under open air provides high product yields. acs.org For instance, the reaction between O,O-diethyl phosphonothioate and thiophenol yielded the desired product in 95% yield under these conditions. acs.org This protocol has also been successfully scaled up to the gram scale. acs.org

Table 2: this compound-Catalyzed Thiolation of O,O-diethyl phosphonothioate

| Entry | Thiol | Yield (%) |

|---|---|---|

| 1 | Benzenethiol | 95 |

| 2 | 4-Methylbenzenethiol | 93 |

| 3 | 4-Methoxybenzenethiol | 90 |

| 4 | 4-Chlorobenzenethiol | 92 |

| 5 | Benzyl mercaptan | 85 |

Data from the optimization study of the oxidative cross-dehydrogenative coupling of thiols and phosphonothioates. acs.org

Oxa-Michael Addition Reactions

This compound serves as an effective catalyst for the Oxa-Michael addition of oximes to Michael acceptors like acrylonitrile. researchgate.net This O-alkylation of oximes is stereospecific, proceeding with the retention of the oxime's configuration. researchgate.net The use of this compound has been identified as optimal for the alkylation of the O-H bond of the oxime in this reaction. researchgate.net This protocol is operationally simple and allows for the synthesis of a variety of O-alkylated oxime products, which are valuable precursors for further chemical transformations. researchgate.net this compound has also been utilized as a catalyst in aza-Michael addition reactions, for instance, in the synthesis of azole derivatives by their addition to α,β-unsaturated malonates and in the reaction of pyrazole with α,β-unsaturated ketones. nih.govresearchgate.net

Polymerization and Polycondensation Catalysis

Step-Growth Polymerization ("Silyl Method" Type Polycondensation)

Catalytic amounts of this compound are sufficient to initiate the step-growth polymerization of phenylene-bis-TMS-ethers and -thioethers with activated aryl fluoride monomers. scirp.orgscirp.orgresearchgate.net This process, known as the "silyl method," is a type of polycondensation used in the synthesis of polyphenylene ether (or sulfide) ketones and sulfones. scirp.orgwikipedia.org

Traditionally, this polymerization is initiated by either equimolar amounts of potassium carbonate or catalytic amounts of cesium fluoride. scirp.org However, cesium fluoride is very hygroscopic. scirp.orgscirp.org this compound presents a non-toxic, less expensive, and less hygroscopic alternative. scirp.org In the initial step, this compound reacts with the monomers to form a small amount of cesium fluoride in situ, which then acts as the catalyst for the main polymerization reaction. scirp.orgscirp.org The reactions are typically carried out in a solvent such as N-methylpyrrolidin-2-one (NMP) at temperatures ranging from 150°C to 180°C. scirp.org

Synthesis of High-Performance Polymer Materials

The catalytic efficiency of this compound in "silyl method"-type polycondensation has been demonstrated in the synthesis of high-performance polymers such as poly(phenylene ether ether ketone) (PEEK) and poly(phenylene sulfide (B99878) sulfone). scirp.orgscirp.orgresearchgate.net These materials are known for their excellent thermal stability and mechanical properties.

For example, the polymerization of 2-phenylhydroquinone-bis-trimethylsilyl ether and 4,4'-difluorobenzophenone using catalytic amounts (3 mol%) of this compound successfully yielded a poly(ether ether ketone) with a high inherent viscosity. scirp.org Similarly, the reaction of 4,4'-bis-trimethylsilylthio-diphenyl sulfide with 4,4'-difluorodiphenyl sulfone produced a poly(phenylene sulfide sulfone) in good yield. scirp.org this compound is also used to modify polymer surfaces and structures, enhancing their properties.

Table 3: Synthesis of High-Performance Polymers Using this compound Catalyst

| Polymer | Monomers | Yield (%) | Inherent Viscosity (dL/g) | Molecular Weight (Mw, g/mol) |

|---|---|---|---|---|

| Poly(ether ether ketone) | 2-phenylhydroquinone-bis-trimethylsilyl ether and 4,4'-difluorobenzophenone | 83 | 0.98 | 158,000 |

| Poly(phenylene sulfide sulfone) | 4,4'-bis-trimethylsilylthio-diphenyl sulfide and 4,4'-difluorodiphenyl sulfone | 85 | 0.45 | N/A |

Data from a study demonstrating the efficacy of catalytic this compound in promoting "Silyl Method"-Type Polycondensation. scirp.org

Cesium Carbonate in Advanced Materials Science and Device Applications

Optoelectronic Device Fabrication and Enhancement

Cesium carbonate plays a pivotal role in enhancing the functionality of various optoelectronic devices by improving charge injection and transport, modifying interfaces, and passivating defects.

In the architecture of OLEDs, efficient electron injection from the cathode into the light-emitting organic layer is crucial for high performance. This compound has been widely adopted as a superior electron injection layer (EIL) material.

Research shows that Cs₂CO₃ is highly effective as an EIL in both polymer-based and small-molecule OLEDs. snu.ac.krmdpi.com It can be deposited through various methods, including thermal evaporation and solution-based processes like spin-coating and inkjet printing. mdpi.comresearchgate.netresearchgate.net This versatility allows for its integration into different manufacturing workflows, from traditional vacuum processes to modern printable electronics. mdpi.comresearchgate.net

The primary function of the Cs₂CO₃ layer is to lower the electron injection barrier. researchgate.net When deposited, it chemically reacts with and n-dopes the adjacent organic material, such as tris-(8-hydroxyquinoline)-aluminum (Alq₃) or 1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)phenyl (TPBI). researchgate.netdtic.mil This doping effect causes the Fermi level of the organic material to shift upwards, closer to its lowest unoccupied molecular orbital (LUMO), which significantly reduces the energy barrier for electrons to overcome. researchgate.net A very thin layer of Cs₂CO₃, as little as 0.5 Å, is sufficient to effectively reduce this injection barrier. researchgate.net

Table 1: Performance of OLEDs with this compound EIL This table is interactive. You can sort and filter the data.

| OLED Type | EIL Material | Key Finding | Reference |

|---|---|---|---|

| Blue OLED | Cs₂CO₃ doped TPBI | Achieved low voltage and deep blue emission. | dtic.mil |

| General OLED | Thermally Evaporated Cs₂CO₃ | Lowered electron injection barrier in Alq₃. | researchgate.net |

| Polymer LED (PLED) | Inkjet Printed Cs₂CO₃ | Showed remarkable current efficiency compared to devices without the layer. | researchgate.net |

This compound is instrumental in multiple strategies aimed at boosting the efficiency and longevity of perovskite solar cells, a promising photovoltaic technology.

Incorporating cesium ions (Cs⁺) into the perovskite crystal structure is a well-established strategy to enhance the material's stability. jos.ac.cn Compared to perovskites that rely solely on organic cations like methylammonium (B1206745) (MA) or formamidinium (FA), cesium-containing mixed-cation perovskites exhibit significantly improved thermal and moisture tolerance. jos.ac.cn The presence of the inorganic cesium cation helps to stabilize the perovskite phase, which is crucial for long-term operational stability. jos.ac.cn Furthermore, combining cesium-based precursor solutions with other additives, such as the Lewis base thiourea, can improve the quality of the perovskite film and lower the activation energy required for its formation. nih.gov

The interface between the perovksite absorber and the electron transport layer (ETL) is a critical junction for efficient charge extraction. This compound is frequently used to modify the surface of common ETL materials like titanium dioxide (TiO₂) and tin dioxide (SnO₂). bohrium.commdpi.comacs.orgresearchgate.net

This modification enhances the ETL's electronic conductivity and, crucially, lowers its work function. bohrium.comacs.orgresearchgate.net A lower work function results in a more favorable energy level alignment between the ETL and the perovskite layer, which facilitates the smooth transfer of electrons from the perovskite to the ETL and reduces the likelihood of charge carrier recombination at this interface. mdpi.comacs.orgresearchgate.net

Moreover, treating the ETL with a Cs₂CO₃ solution can improve its surface properties. It has been shown to reduce surface roughness and increase wettability, which promotes the growth of larger, more uniform perovskite grains on top of the ETL. mdpi.comacs.org These morphological improvements contribute to higher device performance. Research has demonstrated that an optimized concentration of the Cs₂CO₃ modifying solution is key, as an excessively thick layer can impede electron transport. bohrium.com The benefits of this strategy are evident in significant reported gains in power conversion efficiency (PCE). bohrium.comacs.orgresearchgate.net

Table 2: Effect of Cs₂CO₃ ETL Modification on Perovskite Solar Cell Performance This table is interactive. You can sort and filter the data.

| ETL Material | Modification Method | Initial PCE | Final PCE | Key Improvement | Reference |

|---|---|---|---|---|---|

| TiO₂ | Cs₂CO₃ solution treatment | 9.2% | 12.8% | Enhanced electron injection, reduced carrier recombination. | researchgate.net |

| SnO₂ | Cs₂CO₃ post-treatment | 15.6% | 19.5% | Lowered work function, larger perovskite grains. | acs.org |

Defects on the surface of the perovskite film can act as traps for charge carriers, leading to non-radiative recombination and a loss of efficiency. This compound is applied as a surface treatment agent to "passivate" these defects. acs.orgrsc.org The treatment effectively neutralizes defect sites, which retards the back recombination of charge carriers and allows more of them to be extracted as photocurrent. rsc.org This passivation of the ETL/perovskite interface also helps to suppress current-voltage hysteresis, a common issue in PSCs. mdpi.comacs.org Studies have documented PCE enhancements of nearly 20% following Cs₂CO₃ surface modification. rsc.org The broader use of cesium-based compounds, such as cesium tetrafluoroborate, for passivation further underscores the importance of cesium in mitigating surface-level inefficiencies. rsc.org

An alternative method for incorporating cesium and modifying the ETL simultaneously involves depositing the perovskite film onto a pre-coated layer of Cs₂CO₃. researchgate.net During the perovskite crystallization process, the soluble Cs₂CO₃ can diffuse and incorporate cesium into the perovskite structure. researchgate.net This approach offers a synergistic benefit: it not only introduces stabilizing cesium into the perovskite lattice but also passivates the underlying ETL (e.g., SnO₂) through chemical interactions that reduce electronic trap states. researchgate.net This dual-action strategy has been shown to be effective, with one study reporting an increase in PCE from 19.73% in a control device to 20.96% in a device using a Cs₂CO₃ precursor layer. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Cs₂CO₃ |

| Tris-(8-hydroxyquinoline)-aluminum | Alq₃ |

| 1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)phenyl | TPBI |

| Calcium | Ca |

| Lithium | Li |

| Methylammonium | MA |

| Formamidinium | FA |

| Titanium dioxide | TiO₂ |

| Tin dioxide | SnO₂ |

| Thiourea | CH₄N₂S |

Controlled Synthesis of Inorganic Nanoparticles Using this compound (e.g., Nanocalcite)

Energy Storage Technologies: Electrolyte Additive in Lithium-Ion Batteries and Solid Oxide Fuel Cells

The unique electrochemical properties of this compound have positioned it as a valuable component in the advancement of energy storage technologies. Its application as an electrolyte additive is particularly noteworthy in two critical areas: lithium-ion batteries (Li-ion) and solid oxide fuel cells (SOFCs). In both systems, the introduction of this compound or related cesium compounds into the electrolyte has been shown to enhance performance, stability, and efficiency.

This compound in Lithium-Ion Batteries

In the field of lithium-ion batteries, achieving high performance, long cycle life, and stability is paramount. The electrolyte, and specifically the solid electrolyte interphase (SEI) that forms on the anode surface, plays a crucial role in battery function. Research has demonstrated that introducing cesium compounds, such as this compound, as an electrolyte additive can significantly improve the characteristics of the SEI layer, leading to enhanced battery performance. researchgate.netwiley.com

Table 1: Effect of Cesium-Based Additives on Lithium-Ion Battery Performance

| Performance Metric | Electrolyte without Cesium Additive | Electrolyte with Cesium Additive | Reference |

|---|---|---|---|

| Graphite (B72142) Anode Stability in PC-based Electrolyte | Significant exfoliation and capacity fade due to PC co-intercalation. | Formation of a stable, ultrathin SEI layer that suppresses PC co-intercalation. | researchgate.net |

| Coulombic Efficiency (after initial cycles) | Lower and less stable, particularly in PC-rich electrolytes. | Stable at >99.5%. | researchgate.net |

| Cycle Life | Shorter due to continuous electrolyte decomposition and electrode degradation. | Significantly improved due to the protective nature of the Cs⁺-directed SEI. | wiley.com |

| Overall Cell Stability | Subject to degradation of both anode and cathode. | Enhanced stabilization of both the lithium metal anode and the cathode. | wiley.com |

This compound in Solid Oxide Fuel Cells

Solid oxide fuel cells (SOFCs) are highly efficient energy conversion devices, but their high operating temperatures (typically above 800°C) present significant material and cost challenges. catf.usresearchgate.net A key area of research is the development of electrolytes that exhibit high ionic conductivity at lower, intermediate temperatures (400-700°C). rsc.orgrsc.org Ceria-based electrolytes, particularly those doped with other elements, are promising candidates for these lower-temperature SOFCs. rsc.org

The introduction of alkali carbonates, including this compound, into the ceria matrix to form a composite electrolyte has emerged as an effective strategy to boost ionic conductivity. rsc.org These ceria-carbonate composites demonstrate significantly enhanced conductivity, sometimes achieving values between 0.001 and 0.2 S/cm in the 400-600°C range. rsc.org This improvement is attributed to the creation of highly conductive interfaces between the ceria and carbonate phases, which provide pathways for rapid ion transport. rsc.org

Research into these composite materials has revealed that they can facilitate dual-ion (H⁺/O²⁻) conductivity. rsc.org In some systems, a "swing model" has been proposed, where the interface between the ceria and carbonate provides a highly conductive path for both protons and oxygen ions. rsc.org This enhanced ionic transport at lower temperatures allows for more efficient fuel cell operation, potentially reducing costs and improving long-term stability by mitigating material degradation associated with high temperatures. catf.usrsc.org

Table 2: Performance of Ceria-Carbonate Composite Electrolytes in SOFCs

| Parameter | Conventional Ceria-Based Electrolyte | Ceria-Alkali Carbonate Composite Electrolyte | Reference |

|---|---|---|---|

| Operating Temperature | High (>700°C) | Intermediate (400-700°C) | rsc.orgrsc.org |

| Ionic Conductivity | Lower at intermediate temperatures. | High dual-ion (H⁺/O²⁻) conductivity (0.001-0.2 S/cm) at intermediate temperatures. | rsc.org |

| Conduction Mechanism | Primarily oxygen ion conduction. | Dual-ion (H⁺/O²⁻) conduction, facilitated by interfaces between ceria and carbonate phases. | rsc.org |

| Overall Performance | Limited efficiency at lower temperatures. | Enhanced power density and efficiency at lower operating temperatures. | rsc.org |

Cesium Carbonate in Environmental Chemistry and Carbon Dioxide Management

Carbon Dioxide Capture Technologies

The capture of CO₂ from point sources, such as flue gas from power plants, and directly from the atmosphere is a critical strategy for mitigating climate change. Cesium carbonate plays a role in the development of advanced sorbent materials for these processes.

The development of efficient and stable sorbent materials is fundamental to advancing CO₂ capture technologies. This compound has been investigated as an active component in solid sorbent systems. These materials are designed to selectively bind with CO₂ from a mixed gas stream, which can then be released in a concentrated form for storage or utilization.

Research into alkali metal carbonate-based sorbents has shown their potential for CO₂ capture. While materials like calcium oxide (CaO) and potassium carbonate (K₂CO₃) are widely studied, this compound offers unique properties. nih.govnih.gov The development strategy often involves impregnating or dispersing this compound onto a porous support material. This approach aims to maximize the surface area and the exposure of active sites to the gas stream, thereby enhancing the CO₂ capture capacity and the speed of the reaction.

The general mechanism involves the chemical reaction of this compound with CO₂ and moisture to form cesium bicarbonate (CsHCO₃). The reaction is reversible, allowing for the regeneration of the sorbent and the release of pure CO₂ by applying heat or reducing pressure.

Key characteristics of this compound-based sorbents include:

High Basicity: this compound is a strong base, which facilitates a strong chemical affinity for the acidic CO₂ molecule. chemicalbook.com

Support Materials: Development focuses on high-surface-area supports like alumina, silica, or carbon-based materials to enhance the dispersion and efficiency of the this compound.

Moisture's Role: The presence of water vapor is often crucial for the carbonation reaction, as it facilitates the formation of bicarbonate. researchgate.net

While still in developmental stages compared to other sorbents, this compound-based materials are part of a broader effort to create more efficient and cost-effective solutions for CO₂ capture. researchgate.net

Several kinetic models are used to describe the CO₂ adsorption behavior on solid sorbents. These include the pseudo-first-order, pseudo-second-order, and Elovich models. nih.govmdpi.com However, for the reaction between CO₂, moisture, and alkali carbonates like this compound, a deactivation model has been shown to be particularly effective. researchgate.net This model accounts for the gradual loss of reactivity of the sorbent as the reaction proceeds and a product layer (cesium bicarbonate) forms on the surface of the this compound particles, which hinders further reaction.

One study specifically analyzed the sorption kinetics of CO₂ on this compound in a fixed-bed reactor and found that the experimental data fit the deactivation model very well. researchgate.net The model helps in evaluating key parameters like the sorption rate constant and the deactivation rate constant, which can be described in the Arrhenius form to show their temperature dependence. researchgate.net

Table 1: Common Kinetic Models for Gas-Solid Sorption

| Kinetic Model | Description |

|---|---|

| Deactivation Model | Used for non-catalytic heterogeneous reactions, it accounts for the loss of sorbent activity as the reaction progresses. It has been shown to fit experimental data for CO₂ sorption on this compound effectively. researchgate.net |

| Pseudo-First-Order | Assumes the rate of adsorption is proportional to the number of unoccupied sites. Often describes the initial stage of adsorption. nih.govmdpi.com |

| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the sorbent and sorbate. It often provides the best fit for the entire adsorption process. nih.govmdpi.com |

| Elovich Model | Describes chemisorption on heterogeneous surfaces and considers that the activation energy for adsorption increases as surface coverage increases. nih.govtue.nl |

Modeling these kinetics is essential for predicting the breakthrough time (when CO₂ starts to exit the reactor without being captured) and for designing cyclic processes of capture and regeneration.

Carbon Dioxide Utilization (CO₂U) Strategies

Beyond capture, there is a growing interest in utilizing CO₂ as a renewable carbon source for producing valuable chemicals. This approach, known as Carbon Dioxide Utilization (CO₂U), can contribute to a circular carbon economy. This compound serves as an effective base catalyst in several CO₂U reactions.

Carboxylation is a chemical reaction in which a carboxylic acid group is introduced into a substrate, and using CO₂ as the carboxylating agent is a highly attractive green chemistry approach. alfa-chemistry.com this compound has proven to be a particularly effective base for promoting such reactions, especially for the carboxylation of molecules with acidic C-H bonds. google.com

The role of this compound is to act as a base to deprotonate the organic substrate, generating a carbanion. researchgate.net This highly reactive carbanion then attacks the electrophilic carbon atom of the CO₂ molecule, forming a new carbon-carbon bond and resulting in a carboxylate salt. The unique properties of the cesium cation (Cs⁺), such as its large ionic radius and soft Lewis acidity, make this compound highly soluble in many organic solvents and effective in promoting these transformations, often leading to higher yields and milder reaction conditions compared to other alkali carbonates. chemicalbook.comresearchgate.net

An example of this strategy is in the synthesis of dicarboxylic acids. While the direct synthesis of glutaconic acid salt using this method is a specific application, the general principle applies broadly. For instance, processes have been developed where a carbonate, such as this compound, is used to facilitate the reaction between a substrate and CO₂ to form a carboxylate salt. google.com This methodology is valuable for converting CO₂ into chemical building blocks used in the production of polymers, pharmaceuticals, and other fine chemicals. The use of this compound can suppress side reactions that are common with other bases, making it a preferred choice for difficult carboxylation reactions. researchgate.net

Advanced Characterization Techniques for Cesium Carbonate Systems

Spectroscopic Analysis

Spectroscopy is a cornerstone in the analysis of cesium carbonate, offering a non-destructive means to investigate its chemical and physical properties. Different spectroscopic techniques provide complementary information, from identifying chemical bonds to elucidating complex reaction mechanisms.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a sample by measuring the absorption of infrared radiation. researchgate.net In the context of this compound systems, FTIR is instrumental in confirming the presence of the carbonate anion (CO₃²⁻) and monitoring its interactions with other species.

The carbonate ion exhibits characteristic vibrational modes that are readily detectable by FTIR. These include distinct absorption bands corresponding to C=O stretching and O-C-O bending vibrations. researchgate.netrsc.org For instance, the FTIR spectrum of this compound typically shows strong absorption bands associated with the carbonate group. The presence of adsorbed water molecules can also be identified by a broad band in the region of 3400 cm⁻¹. researchgate.net

Attenuated Total Reflection (ATR)-FTIR is a variant of the technique that allows for the direct analysis of solid and liquid samples with minimal preparation. nih.govresearchgate.net This method has been used to study the surface of materials after interaction with cesium ions, revealing changes in the vibrational properties of functional groups upon adsorption. rsc.org In-situ FTIR spectroscopy is particularly valuable for studying dynamic processes, such as the transformation of carbonate species during CO₂ adsorption and desorption cycles on catalysts. researchgate.netresearchgate.net By monitoring the FTIR spectra in real-time, researchers can gain insights into the stability and reactivity of different carbonate forms on a material's surface.

Table 1: Characteristic FTIR Bands in this compound Systems

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| ~3400 | O-H stretching | Indicates presence of adsorbed water molecules | researchgate.net |

| ~1596, ~1389 | Carbonate (CO₃²⁻) vibrations | Confirms the presence of the carbonate functional group | researchgate.net |

| ~856-872 | C-H bending / Carbonate vibration | Can indicate interaction with organic species or shifts in carbonate environment | rsc.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about atomic and molecular structure. researchgate.net For systems containing this compound, ¹³³Cs NMR is particularly insightful. Cesium possesses a single NMR-active nucleus, ¹³³Cs, which, despite being quadrupolar, typically yields narrow signals, making it an excellent probe for its local chemical environment. acs.org

¹³³Cs NMR spectroscopy is widely used to study the coordination of cesium ions in solution and in the solid state. The chemical shift of the ¹³³Cs nucleus is highly sensitive to its surroundings, allowing for the characterization of cesium complexes and ion-pairing interactions. acs.orgnih.gov For example, solid-state ¹³³Cs Magic-Angle Spinning (MAS) NMR has been employed to determine the quadrupole coupling parameters and isotropic chemical shifts for Cs₂CO₃, providing data that can be correlated with crystallographic sites. nih.gov

The technique is also valuable for studying reaction mechanisms. In the mechanosynthesis of peptides, ¹³³Cs MAS NMR spectra have been used to track the state of this compound during the reaction, distinguishing between the commercial starting material, calcined Cs₂CO₃, and its state after grinding with reactants. researchgate.net Furthermore, NMR studies, including ¹H and ¹³C NMR, are used to confirm the outcomes of organic reactions where this compound is used as a base, such as in the regioselective O-alkylation of pyrimidinones. nih.gov These analyses help to distinguish between different product isomers by observing the chemical shifts of protons and carbons near the reaction site. nih.gov

Table 2: Properties of the ¹³³Cs Nucleus for NMR Spectroscopy

| Property | Value | Reference |

|---|---|---|

| Spin (I) | 7/2 | acs.org |

| Natural Abundance | 100% | acs.org |

| Quadrupole Moment (Q/fm²) | -0.00345 | acs.org |

| Frequency Ratio (Ξ) | 13.116142% | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. rsc.orgmaterialsproject.org The technique works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. materialsproject.org

XPS is frequently used to analyze this compound and related materials. Studies have shown that storing alkali metal carbonates like Cs₂CO₃ in air leads to the formation of hydrocarbonates and hydrates on the surface, a phenomenon that is particularly pronounced for this compound. researchgate.net XPS can distinguish between these different species by analyzing the binding energies of the C 1s and O 1s core levels. researchgate.net The C 1s binding energy for the carbonate (CO₃²⁻) group is typically observed around 289.3 ± 0.6 eV. chemicalbook.com

In materials science, XPS is crucial for understanding the role of this compound interlayers in electronic devices. For example, in organic solar cells, XPS analysis has revealed that thermal annealing, even at temperatures much lower than the bulk decomposition temperature, can cause Cs₂CO₃ to decompose into cesium oxides (Cs₂O and Cs₂O₂). ucla.eduresearchgate.net This decomposition creates n-type doping, which is critical for improving device efficiency. ucla.eduresearchgate.net XPS has also been used to confirm the formation of this compound within ion-implanted graphite (B72142), where a significant increase in higher binding energy components in the C 1s spectra indicated its presence. researchgate.net

Table 3: Representative XPS Binding Energies in this compound Systems

| Core Level | Binding Energy (eV) | Species/Interpretation | Reference |

|---|---|---|---|

| C 1s | ~289.3 | Carbonate (CO₃²⁻) | researchgate.netchemicalbook.com |

| C 1s | ~285.8 - 289.4 | Indicates formation of this compound in a graphite matrix | researchgate.net |

| O 1s | ~530.7 | Hydrocarbonate phase | researchgate.net |

| Cs 3d₅/₂ | Variable | Sensitive to the chemical bonding state of Cesium | mdpi.com |

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique similar to XPS but uses lower energy ultraviolet photons to probe the electronic structure of valence electrons. researchgate.netresearchgate.net This makes it particularly powerful for investigating the valence band and work function of materials, which are critical parameters in electronic and optoelectronic devices. researchgate.netwikipedia.org

UPS is often used in conjunction with XPS to characterize thin films of this compound, which are frequently employed as electron interface layers in devices like organic solar cells and organic light-emitting diodes (OLEDs). ucla.edursc.org The studies reveal that the deposition and subsequent thermal annealing of a Cs₂CO₃ layer can significantly reduce the work function of the underlying electrode (e.g., Indium Tin Oxide, ITO). ucla.eduresearchgate.net For example, UPS measurements have shown a decrease in work function from 4.7 eV for bare ITO to 3.8 eV after modification with a ZnO:Cs₂CO₃ layer. researchgate.net

This reduction in work function is attributed to the formation of an interface dipole and the n-type doping effect resulting from the thermal decomposition of Cs₂CO₃ into cesium oxides. ucla.eduresearchgate.net By analyzing the UPS spectra, researchers can construct detailed energy-level diagrams that illustrate the alignment of different layers in a device, which is essential for understanding and optimizing charge injection and transport. researchgate.net

Mass Spectrometry Techniques (e.g., Electrospray Ionization-Collision Induced Dissociation-Mass Spectrometry (ESI-CID-MS), Liquid Chromatography-Mass Spectrometry (LCMS)) for Mechanistic Studies

Mass spectrometry (MS) techniques are vital for identifying compounds, determining molecular weights, and elucidating reaction mechanisms. In systems involving this compound, Liquid Chromatography-Mass Spectrometry (LCMS) and Electrospray Ionization (ESI)-MS are particularly useful.

LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. A notable application involves the use of cesium ions (Cs⁺) to enhance the analysis of neutral molecules like carbohydrates. researchgate.net In this method, carbohydrates are cationized by Cs⁺ post-separation, forming a stable quasi-molecular ion [M+Cs]⁺ in the positive ion ESI mode. researchgate.net Subsequent fragmentation allows for sensitive and robust quantitative analysis without the need for derivatization. researchgate.netresearchgate.net

ESI-MS is also instrumental in mechanistic studies of organic reactions catalyzed by this compound. The "cesium effect," where Cs₂CO₃ provides exceptional reactivity and selectivity compared to other bases, can be investigated using a combination of mass spectrometry and computational studies. nih.govresearchgate.net For instance, in the cross-coupling reactions of β-ketoesters, the use of Cs₂CO₃ leads to the formation of pyridones, whereas other bases yield pyridines. nih.gov Mechanistic studies, supported by techniques like MS to identify intermediates and products, reveal that the large cesium ion coordinates to the reactants in a specific way, altering the transition state energies and directing the reaction down a different pathway. nih.govnih.gov

Diffraction and Imaging Techniques

While spectroscopy provides chemical information, diffraction and imaging techniques are essential for determining the crystal structure and observing the morphology of this compound materials.

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. By measuring how X-rays are diffracted by the atoms in a crystal lattice, an XRD pattern is generated, which serves as a fingerprint for a specific crystalline phase. nih.gov The XRD pattern of anhydrous this compound (Cs₂CO₃) shows that it crystallizes in the monoclinic P2₁/c space group. researchgate.net The diffraction peaks can be indexed to specific crystallographic planes, and the lattice parameters can be precisely determined. researchgate.net XRD is routinely used to confirm the phase purity of synthesized Cs₂CO₃ and to identify its presence in composite materials or as a product of a chemical reaction. researchgate.netwikipedia.orgresearchgate.net For example, it has been used to identify the formation of a new mixed magnesium-cesium carbonate phase in CO₂ sorbents. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and microstructure of materials at the micro- and nanoscale. SEM provides images of the surface topography, showing particle shape and size distribution. acs.orgcapes.gov.br For instance, SEM has been used to characterize the morphology of Cs₂CO₃-functionalized magnetic nanoparticles, revealing details about the catalyst's structure. researchgate.net TEM offers higher resolution, allowing for the observation of internal structures and even the arrangement of atoms in a crystal. researchgate.netresearchgate.net It has been employed to study the transformations of cesium-containing nanocrystals under an electron beam and to characterize the size and shape of nanoparticles where this compound might be a precursor or component. materialsproject.org

Table 4: Crystallographic Data for Anhydrous this compound (Cs₂CO₃)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Lattice Parameter (a) | 10.601 Å | researchgate.net |

| Lattice Parameter (b) | 6.263 Å | researchgate.net |

| Lattice Parameter (c) | 8.093 Å | researchgate.net |

| Lattice Angle (β) | 83.759° | researchgate.net |

X-ray Diffraction (XRD) for Crystal Structure and Crystallite Size Determination

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and analyzing the diffraction pattern produced, one can determine the crystal lattice parameters, phase purity, and crystallite size of this compound.

This compound is known to crystallize in a monoclinic structure. Detailed crystallographic data obtained from computational studies, such as the Materials Project, provide precise lattice parameters for this structure. materialsproject.org

Table 1: Crystallographic Data for Monoclinic this compound (Cs2CO3)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2_1/c (14) |

| Lattice Constant a | 10.601 Å |

| Lattice Constant b | 6.263 Å |

| Lattice Constant c | 8.093 Å |

| Angle α | 90.000° |

| Angle β | 83.759° |

| Angle γ | 90.000° |

Data sourced from the Materials Project. materialsproject.org

Furthermore, the broadening of XRD peaks can be used to estimate the average size of the crystalline domains, or crystallites, within a powder sample. The Scherrer equation is commonly employed for this purpose:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

This analysis is crucial for applications where the particle size of this compound is a critical parameter, such as in catalysis, where smaller crystallites can lead to a higher surface area and enhanced reactivity.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and microstructure of solid materials at the micro- and nanoscale. In this technique, a focused beam of electrons is scanned across the sample's surface, and the resulting interactions are detected to form an image.

For this compound, SEM analysis can reveal important information about its particle shape, size distribution, and the degree of agglomeration of the powder. While specific SEM micrographs of pure this compound were not found in the provided search results, the technique is widely used to characterize materials synthesized using this compound as a catalyst or precursor. For instance, in the synthesis of nanocalcite particles using this compound, SEM would be employed to observe the surface morphology of the resulting nanoparticles. researchgate.net Similarly, SEM is used to examine the microstructure of various materials where this compound is used as a promoter, providing insights into how it influences the final morphology. The appearance of this compound is generally described as a white crystalline solid or a fine powder. samaterials.comwikipedia.orgnanorh.comsamaterials.com

Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Elemental Mapping

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the detailed investigation of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions are used to form an image. This technique is indispensable for studying the size, shape, and internal structure of nanoparticles.

While no specific TEM images of pure this compound nanoparticles were identified in the search results, TEM is a critical tool for characterizing systems where this compound is a component. For example, in the study of perovskite solar cells, where this compound can be used as an additive or in interlayer materials, TEM could be used to visualize the distribution and morphology of any resulting nanoscale phases.

A powerful capability often coupled with TEM is elemental mapping , typically performed using Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS). This allows for the visualization of the spatial distribution of different elements within the sample. In a composite material containing this compound, elemental mapping could confirm the location of cesium, carbon, and oxygen, providing crucial information about the material's composition and homogeneity at the nanoscale.

Surface and Porosity Analysis

The surface properties of this compound, particularly its surface area and porosity, are critical for its performance in applications such as heterogeneous catalysis.

Brunauer–Emmett–Teller (BET) Surface Area Measurement

The Brunauer–Emmett–Teller (BET) method is the most common technique for determining the specific surface area of a solid material. c2cat.eu It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, an adsorption isotherm is generated. The BET equation is then applied to these data to calculate the amount of gas required to form a monolayer on the surface, from which the total surface area can be determined.

A high surface area is often desirable for catalysts, as it provides more active sites for chemical reactions to occur. c2cat.eu Although specific BET surface area values for this compound were not found in the provided search results, it is known to be used as a catalyst in various organic reactions. samaterials.comjocpr.comnih.gov For these applications, synthesizing this compound with a high surface area would be a key objective to enhance its catalytic efficiency. The BET technique would be the standard method to quantify the success of such synthetic approaches.

Electrochemical and Electronic Characterization

In applications related to electronic devices, such as solar cells and organic light-emitting diodes (OLEDs), the electrochemical and electronic properties of this compound are of paramount importance.

Impedance Spectroscopy for Device Performance Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and their interfaces within an electronic device. sciospec.comresearchgate.net It involves applying a small AC voltage or current perturbation over a range of frequencies and measuring the system's impedance response. The resulting data, often plotted in a Nyquist plot (imaginary part vs. real part of impedance), can be modeled with an equivalent electrical circuit to extract information about various physical and chemical processes occurring within the device, such as charge transfer resistance, capacitance, and diffusion processes. caltech.eduresearchgate.netpnu.edu.ua

This compound has been effectively used as an interlayer in polymer solar cells to improve their performance. In a study of polymer solar cells with a P3HT:PCBM active layer, a thin layer of this compound was introduced as an electron injection layer. researchgate.net Impedance spectroscopy was used to analyze the performance of these devices. The study found that the inclusion of the this compound layer led to an increase in the short-circuit current (Jsc) and power conversion efficiency. researchgate.net By analyzing the impedance spectra, researchers can gain insights into how the this compound layer affects charge transport and recombination processes at the interface between the active layer and the electrode, ultimately leading to improved device performance.

Current-Voltage (J-V) Measurements for Device Performance

Current-voltage (J-V) measurements are a fundamental technique for characterizing the performance of photovoltaic and optoelectronic devices. In the context of systems incorporating this compound (Cs2CO3), J-V analysis provides critical insights into the material's role in enhancing device efficiency and charge transport properties. This section presents detailed research findings from J-V measurements on devices, particularly perovskite solar cells (PSCs), where this compound is utilized as a modification layer or an interlayer.

Research has consistently demonstrated the beneficial effects of incorporating this compound at various interfaces within solar cell architectures. For instance, its use as a surface modification material for the electron transport layer (ETL) or the transparent conductive oxide (TCO) has led to significant improvements in all key photovoltaic parameters.

One study introduced this compound to modify the indium tin oxide (ITO) substrate in a perovskite solar cell. researchgate.net The J-V measurements revealed a notable enhancement in device performance. The reference device exhibited a PCE of 19.8%, whereas the device with the Cs2CO3 modification achieved a PCE of 22.9%. researchgate.net This improvement was accompanied by an increase in all other photovoltaic parameters, as detailed in the table below. researchgate.net

Table 1: Performance of Perovskite Solar Cells with and without Cs2CO3 Modification of the ITO Substrate

| Device Configuration | Voc (V) | Jsc (mA·cm-2) | FF | PCE (%) |

|---|---|---|---|---|

| Reference Device | 1.15 | 22.83 | 0.75 | 19.8 |

| Cs2CO3-Modified Device | 1.19 | 24.49 | 0.78 | 22.9 |

Data sourced from a study on dual function modification of Cs2CO3 for efficient perovskite solar cells. researchgate.net

The enhancement in performance is often attributed to the improved electron extraction and transport capabilities at the modified interface. researchgate.netmdpi.com Furthermore, the introduction of this compound can reduce charge recombination at the interface, which is reflected in a higher open-circuit voltage and fill factor. researchgate.net